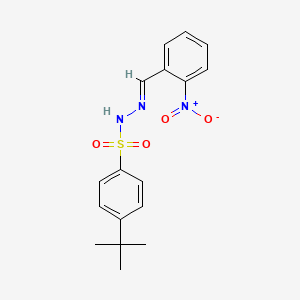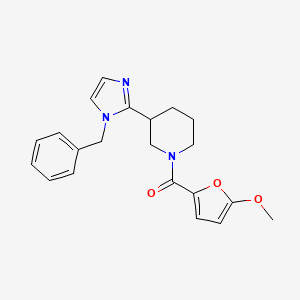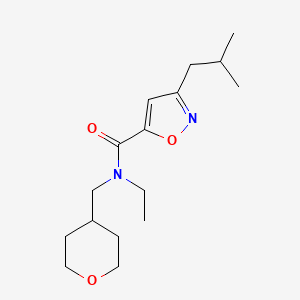![molecular formula C18H23ClN4S B5566274 1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5566274.png)
1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H23ClN4S and its molecular weight is 362.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane is 362.1331956 g/mol and the complexity rating of the compound is 429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(5-chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
NMR Characterization and Configuration Analysis
A study by Guerrero-Alvarez et al. (2004) detailed the assignment of the relative configuration of diazaspirodecanes using NMR techniques. This research provides insights into the stereochemical configuration and conformational preferences of spirodecanes, including those similar to the specified compound, highlighting their structural analysis through 1H, 13C, 15N, and 17O NMR. Such detailed characterization is crucial for understanding the compound's chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Anticancer and Antidiabetic Applications
Flefel et al. (2019) developed a novel series of spirothiazolidines analogs, which showed significant anticancer activities against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. Additionally, some compounds exhibited higher therapeutic indices for alpha-amylase and alpha-glucosidase inhibitors compared with the antidiabetic Acarbose. This research demonstrates the potential biomedical applications of spiro compounds in treating cancer and diabetes (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Corrosion Inhibition
Wazzan, Obot, and Faidallah (2018) explored the use of imidazolidine derivatives, closely related to the diazaspirodecanes structure, as corrosion inhibitors for steel in acidic solutions. Their findings suggest that these compounds can significantly enhance resistance to acid corrosion, potentially offering a new class of materials for protecting industrial metals (Wazzan, Obot, & Faidallah, 2018).
Synthesis and Stereochemistry
Research by Ismiyev et al. (2013) on the synthesis and characterization of new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers, including diazaspiro[4.5]decanes, underscores the complexity and versatility of spiro compounds. Their work provides valuable information on the regioselective condensation reactions and the impact of substituents on NMR chemical shifts, which are fundamental for the development of novel compounds with tailored properties (Ismiyev, Maharramov, Aliyeva, Askerov, Mahmudov, Kopylovich, Naïli, & Pombeiro, 2013).
Conformational Analysis and Peptide Synthesis
Fernandez et al. (2002) investigated spirolactams as conformationally restricted pseudopeptides, synthesizing derivatives that serve as constrained surrogates for dipeptides. This research highlights the potential of spiro compounds in peptide synthesis, offering insights into their conformational behavior and applications in designing bioactive molecules (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).
特性
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]-8-(6-methylpyridazin-3-yl)-1,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN4S/c1-14-3-6-17(21-20-14)22-11-8-18(9-12-22)7-2-10-23(18)13-15-4-5-16(19)24-15/h3-6H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZLBDSVGICJBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC3(CCCN3CC4=CC=C(S4)Cl)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Chloro-2-thienyl)methyl]-8-(6-methyl-3-pyridazinyl)-1,8-diazaspiro[4.5]decane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)
![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)

![N-(3-chlorophenyl)-N'-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B5566225.png)
![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)
![ethyl 4-{3-[(4-fluorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5566243.png)
![5-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-[2-(4-morpholinyl)ethyl]-2-piperidinone](/img/structure/B5566247.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)
![N-isopropyl-3-({[(1-propyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)benzamide](/img/structure/B5566261.png)

![3-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}phenol](/img/structure/B5566269.png)
![7-(2-furyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5566284.png)
![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)
